5-Ethylhydantoin and its derivatives have been the subject of various studies due to their pharmacological properties, particularly in the field of anticonvulsant medication. These compounds, including 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin (DPH), have been explored for their therapeutic potential and mechanisms of action in different biological systems. The research has extended into their effects on nucleic acid and protein synthesis, as well as their potential as hypolipidemic agents137.
The mechanism of action of 5-ethylhydantoin derivatives has been investigated in several studies. For instance, derivatives of 5-ethyl-5-phenylhydantoin have shown anticonvulsant activity, with some compounds like 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrating good activity against maximal electroshock seizures1. Additionally, the central nervous system stimulant and depressant actions of these compounds have been quantitatively studied, suggesting that they act as partial agonists at sites in the central nervous system, mediating the opposed effects of hypnosis and convulsions2. Furthermore, DPH has been reported to block passive resting sodium channels, which could explain many of the drug's therapeutic and adverse effects4.
The anticonvulsant properties of 5-ethylhydantoin derivatives have been a primary focus, with studies showing that modifications to the hydantoin structure can influence their activity against seizures. For example, 3-methoxymethyl-5-ethyl-5-phenylhydantoin is effective against both maximal electroshock and pentylenetetrazole-induced seizures1.
Research has also delved into the effects of DPH and related compounds on DNA and protein synthesis in proliferating human lymphocytes. It was found that substitutions at the C5 position generally diminished activity, while parahydroxylation of the benzene ring enhanced inhibition of DNA and protein synthesis3.
The hypolipidemic potential of 5-ethyl-5-phenylhydantoin enantiomers has been explored, with both S-(+) and R-(-) enantiomers reducing serum cholesterol and triglyceride levels by approximately 40%. These compounds also influenced the lipid content in serum lipoproteins, with the R-(-) enantiomer notably elevating HDL cholesterol content7.
Another interesting application is the use of 3,5-diethylhydantoin (DEH) to prolong survival in asphyxiated rats. DEH was shown to reduce oxygen consumption and partially antagonize the reduction of asphyxia survival in thyroxine-treated rats, suggesting a role in reducing oxygen requirement5.
The synthesis of 5-hydroxy-5-methylhydantoin nucleoside and its insertion into oligodeoxyribonucleotides has been studied as a model for understanding the effects of ionizing radiation on DNA. This research could have implications for the repair of radiation-induced DNA damage6.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9